Lipophilicity (log P) Comparison Against Halogen‑Substituted Antimycobacterial Leads
The ortho‑methylthio substituent increases predicted lipophilicity to log P ≈ 3.14 , positioning the compound between typical halogen‑substituted antimycobacterial leads. For reference, the highly active N‑(4‑chloro‑2‑iodophenyl)pyrazine‑2‑carboxamide exhibits log P ≈ 4.27, while the less lipophilic N‑(3‑chloro‑4‑methylphenyl) analog records log P ≈ 2.98 [1]. The target compound therefore occupies a distinct lipophilic window that may enhance membrane permeability while avoiding the excessive log P that can impair aqueous solubility and promote off‑target binding.
| Evidence Dimension | Octanol‑water partition coefficient (log P) |
|---|---|
| Target Compound Data | Predicted log P = 3.14 |
| Comparator Or Baseline | N-(4-Chloro-2-iodophenyl)pyrazine-2-carboxamide: log P ≈ 4.27; N-(3-Chloro-4-methylphenyl)pyrazine-2-carboxamide: log P ≈ 2.98 |
| Quantified Difference | ~1.13 lower than chloro‑iodo analog; ~0.16 higher than chloro‑methyl analog |
| Conditions | Predicted values based on fragment‑based calculation (ChemSrc); comparator data from experimental HPLC‑derived lipophilicity in Molecules 2009 study |
Why This Matters
A lipophilicity window of 3.0–3.5 is often considered optimal for balancing permeability and solubility in antimycobacterial drug discovery; the target compound falls within this range, unlike the more extreme comparators.
- [1] Doležal, M.; Zitko, J.; Kešetovičová, D.; Kuneš, J.; Svobodová, M. Substituted N‑Phenylpyrazine‑2‑carboxamides: Synthesis and Antimycobacterial Evaluation. Molecules 2009, 14, 4180–4189. View Source
